1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
4-methyl-2,6-bis(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-8(20)6-17-4-5-18-10-11(15-13(17)18)16(3)14(23)19(12(10)22)7-9(2)21/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVRIXCMNMSBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound belonging to the imidazopyridine class. This compound has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound includes an imidazole ring fused with a purine-like structure. The presence of the oxopropyl groups is significant for its biological interactions and pharmacological effects.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit notable antidepressant and anxiolytic properties. For instance, a study synthesized various derivatives and evaluated their affinity for serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. The compound demonstrated significant activity in the forced swim test (FST) in mice, suggesting potential antidepressant effects that surpassed those of diazepam at certain dosages .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant reduction in immobility in FST | |
| Anxiolytic | Greater potency than diazepam | |
| Anticancer | Inhibition of cell proliferation in melanoma cells |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown efficacy against various cancer cell lines. For example, studies demonstrated that derivatives containing the imidazole ring exhibited antiproliferative effects against melanoma cell lines with IC50 values as low as 1.1 nM . The mechanism appears to involve interference with cellular signaling pathways crucial for tumor growth.
Case Study: Anticancer Efficacy
In a specific case study involving human melanoma cell lines (A375, M14), derivatives of imidazo[2,1-f]purine were tested for their antiproliferative activity. The most potent compound achieved an IC50 value indicating strong inhibitory effects on cell viability. This suggests that modifications to the imidazole structure can significantly enhance anticancer properties.
The mechanisms underlying the biological activities of this compound involve:
- Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors which are pivotal in mood regulation.
- Phosphodiesterase Inhibition : By inhibiting PDE4B and PDE10A enzymes, it enhances cyclic nucleotide levels that contribute to neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The imidazo[2,1-f]purine-dione scaffold is highly versatile, with substituent variations dictating pharmacological and pharmacokinetic profiles. Below is a detailed comparison with structurally similar compounds:
Table 1: Structural and Pharmacological Comparison
Key Observations :
Substituent Impact on Receptor Binding :
- Piperazinylalkyl groups (e.g., AZ-853 and AZ-861) enhance 5-HT₁A receptor affinity, with fluorinated aryl groups improving selectivity and potency . The target compound lacks these groups, suggesting weaker serotonergic activity.
- In contrast, ALTA_2’s 4-hydroxybutyl and phenyl groups confer kinase (EphB4) inhibition, highlighting the role of polar substituents in enzyme targeting .
Functional Group Influence on Toxicity :
- Allyl-substituted derivatives like KHU100 exhibit high toxicity (LD₅₀ = 1785 µg/kg), likely due to reactive intermediates formed during metabolism . The target compound’s 2-oxopropyl groups may reduce acute toxicity compared to allyl derivatives.
Physicochemical Properties
Table 2: Physical Properties of Selected Derivatives
*LogP values estimated based on substituent hydrophobicity.
- The target compound’s bis(2-oxopropyl) groups likely increase polarity compared to methyl or benzyl derivatives, improving aqueous solubility but reducing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
